1,5-Difluoro-3-iodo-2-nitrobenzene
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Overview
Description
1,5-Difluoro-3-iodo-2-nitrobenzene, or DINB for short, is a synthetic organic compound that is widely used in various scientific research and laboratory experiments. DINB is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.
Scientific Research Applications
Temporary Anion States and Dissociative Electron Attachment
Research on various nitrobenzene derivatives, including fluorinated and chlorinated variants, has investigated their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the formation and lifetimes of negative ions, crucial for applications in material science and understanding molecular interactions at the electronic level (Asfandiarov et al., 2007).
Secondary Interactions in Crystal Structures
The crystal packing and intermolecular interactions of iodinated nitrobenzene derivatives have been analyzed, providing insights into how these compounds organize in solid-state and the nature of their intermolecular forces. This research is valuable for designing materials with specific structural properties (Merz, 2003).
Platinum-Mediated Hydrogenation
Investigations into the chemoselective reduction of iodo-nitroaromatics highlight the potential of such compounds in synthesizing aniline derivatives under controlled conditions. This research is crucial for pharmaceutical manufacturing and developing more efficient catalytic processes (Baramov et al., 2017).
Reactions with Amines
Studies on the reactivity of difluoro-dinitrobenzene derivatives with amines demonstrate the selective displacement of fluorine over nitro groups, contributing to the knowledge of selective substitution reactions in organic synthesis (Plater & Harrison, 2023).
Metal-Organic Frameworks for Sensing Applications
Research on zinc-based metal–organic frameworks incorporating nitroaromatic ligands shows promise for developing sensitive sensors for detecting ions and organic compounds in water. This application is particularly relevant for environmental monitoring and safety (Xu et al., 2020).
Mechanism of Action
Pharmacokinetics
The compound has a Log Kp (skin permeation) of -6.19 cm/s and a consensus Log Po/w of 2.47, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,5-Difluoro-3-iodo-2-nitrobenzene’s action are currently unknown
properties
IUPAC Name |
1,5-difluoro-3-iodo-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKLGMYXOHTYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292072 |
Source
|
Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771-05-1 |
Source
|
Record name | 771-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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